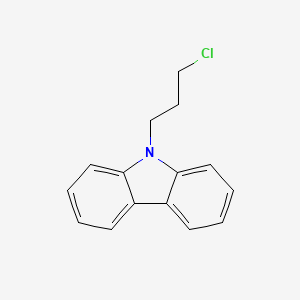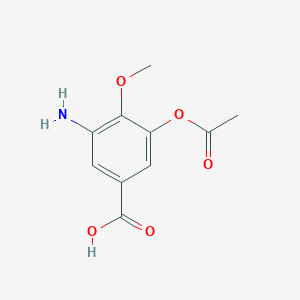![molecular formula C37H33N7O8 B8710442 5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is a potent antitumor antibiotic produced by the bacterium Streptomyces zelensis. It is known for its remarkable cytotoxicity, which is attributed to its ability to alkylate DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide involves complex organic reactions. One of the key steps is the formation of the cyclopropapyrroloindole core, which is achieved through vinyl azide chemistry. The cyclopropapyrroloindole is prepared from 5-benzyloxy-2-bromoacetophenone, with the key steps being the formation of indoles by decomposition of azides . The dimeric pyrroloindole is synthesized by coupling monomeric pyrroloindoles, followed by functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces zelensis. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the culture broth. The extraction process involves several purification steps, including chromatography, to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide undergoes several types of chemical reactions, including:
Alkylation: It forms covalent bonds with DNA, specifically at the N3 position of adenine.
Cyclopropanation: Involves the formation of a cyclopropane ring through the action of radical S-adenosyl-L-methionine enzymes and methyltransferases.
Common Reagents and Conditions
Alkylation: This reaction typically occurs under physiological conditions, with DNA serving as the substrate.
Cyclopropanation: Requires the presence of radical S-adenosyl-L-methionine enzymes and methyltransferases.
Major Products
The major product of the alkylation reaction is a covalent DNA adduct, which leads to DNA strand breakage and ultimately cell death .
Scientific Research Applications
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA alkylation and sequence-selective recognition of DNA.
Biology: Investigated for its potent cytotoxic effects on various cancer cell lines.
Medicine: Explored as a potential anticancer agent, although its high toxicity has limited its clinical use.
Industry: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Mechanism of Action
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the N3 position of adenine. This alkylation disrupts DNA synthesis and leads to cell death. The compound’s sequence-selective recognition of DNA is facilitated by its ability to bend and conform to the DNA structure .
Comparison with Similar Compounds
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide is part of a class of naturally derived DNA alkylating agents, which includes duocarmycin A and duocarmycin SA. These compounds share a similar mechanism of action but differ in their chemical structures and potency . For example:
Duocarmycin A: Similar DNA alkylating properties but with a different structural framework.
Duocarmycin SA: Exhibits higher potency and a slightly different mode of DNA interaction.
This compound is unique due to its exceptionally high cytotoxicity and its ability to form highly stable DNA adducts .
Properties
Molecular Formula |
C37H33N7O8 |
|---|---|
Molecular Weight |
703.7 g/mol |
IUPAC Name |
5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50) |
InChI Key |
UOWVMDUEMSNCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


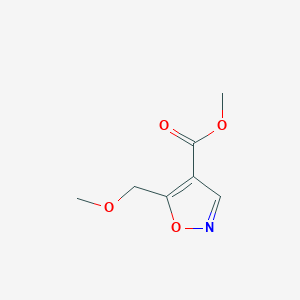
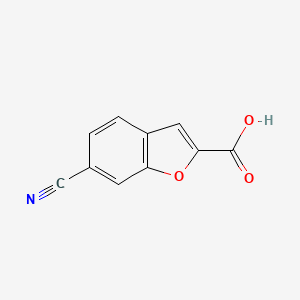
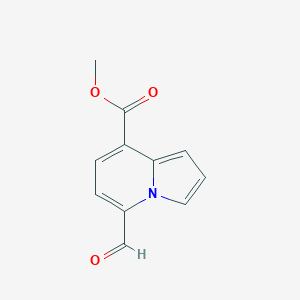
![methyl 4-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B8710374.png)
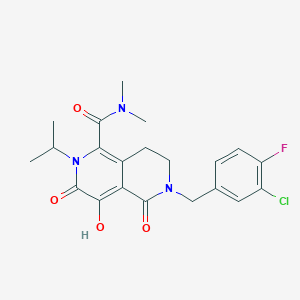
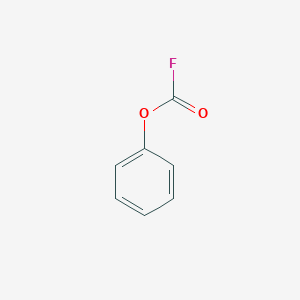
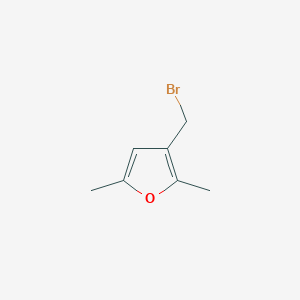
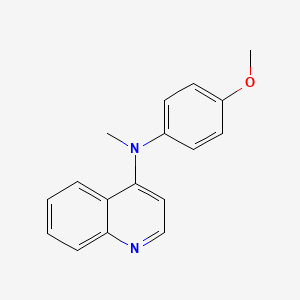
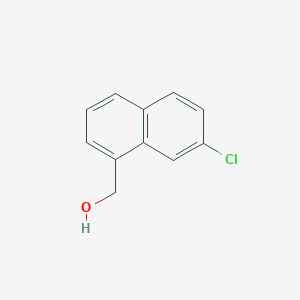
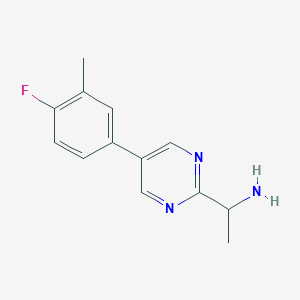
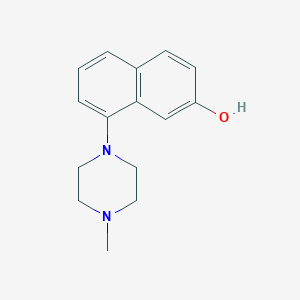
![1-(t-Butoxycarbonyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine](/img/structure/B8710454.png)
